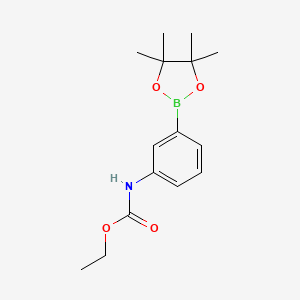

Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

説明

Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boronic ester derivative featuring a carbamate functional group. Its molecular formula is C₁₅H₂₀BNO₄ (based on structural analogs in and ). This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its dioxaborolane moiety . The ethyl carbamate group enhances solubility in organic solvents, making it suitable for applications in medicinal chemistry and materials science. Synthesis typically involves nucleophilic substitution or palladium-catalyzed borylation, as seen in Reference Example 133 (), where triethylamine and 1,4-dioxane are employed as solvents .

特性

IUPAC Name |

ethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-6-19-13(18)17-12-9-7-8-11(10-12)16-20-14(2,3)15(4,5)21-16/h7-10H,6H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLWVQMLYWKGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Compounds with similar structures are often used in the synthesis of pharmaceuticals and other chemical intermediates.

Mode of Action

It is known that compounds containing a 1,3,2-dioxaborolane moiety, such as this one, can undergo borylation reactions. These reactions typically involve the formation of carbon-boron bonds, which can be further manipulated in various chemical transformations.

Biochemical Pathways

It’s worth noting that borylation reactions, which this compound can participate in, are widely used in organic synthesis. They can lead to the formation of complex molecules with diverse biological activities.

生物活性

Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound that incorporates a boron-containing moiety known for its potential biological applications. The unique structure of this compound suggests various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound through available research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can be represented as follows:

- Molecular Formula: CHB_{O}_4

- Molecular Weight: 276.14 g/mol

- CAS Number: 195062-62-5

This compound features a carbamate group attached to a phenyl ring substituted with a dioxaborolane moiety, which is known for its stability and reactivity in biological systems.

1. Inhibition of Kinases

Recent studies have indicated that compounds containing boron can exhibit inhibitory activity against various kinases. For instance, a related compound demonstrated significant inhibition of GSK-3β and IKK-β kinases. The inhibitory activity was assessed using IC_{50} values across different concentrations:

| Compound | IC_{50} (nM) | Kinase Target |

|---|---|---|

| Compound I | 10 | GSK-3β |

| Compound II | 50 | IKK-β |

| Ethyl Carbamate | TBD | TBD |

These findings suggest that Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate may share similar inhibitory properties against these kinases.

2. Anti-inflammatory Effects

Research has shown that boron-containing compounds can suppress the production of pro-inflammatory cytokines. In a lipopolysaccharide-induced model of inflammation:

- Nitric Oxide Production: Compounds were tested for their ability to reduce nitric oxide levels.

- Cytokine Inhibition: Significant reductions in TNF-alpha and IL-6 levels were noted.

These anti-inflammatory properties highlight the potential therapeutic applications of Ethyl Carbamate in inflammatory diseases.

3. Cytotoxicity Studies

The cytotoxic effects of Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate were evaluated in various cell lines including HT-22 (neuronal cells) and BV-2 (microglial cells). The results indicated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1 | 90 |

| 10 | 75 |

| 50 | 50 |

At concentrations up to 10 µM, the compound showed no significant cytotoxicity indicating its safety profile for further development.

Case Study 1: GSK-3β Inhibition

In a study focusing on GSK-3β inhibitors, Ethyl Carbamate was compared with known inhibitors like staurosporine. The results showed that while staurosporine had an IC_{50} of around 10 nM, Ethyl Carbamate exhibited promising activity with further optimization needed for precise quantification.

Case Study 2: In Vivo Anti-inflammatory Activity

An in vivo study assessed the anti-inflammatory effects of Ethyl Carbamate in a mouse model of arthritis. The treatment group receiving the compound showed reduced swelling and inflammation compared to the control group.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of arylboronic esters with carbamate substituents. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Differences

Functional Group Impact on Reactivity :

- The ethyl carbamate group in the target compound offers a balance between solubility and steric hindrance, enabling efficient cross-coupling (e.g., with aryl halides) .

- Benzyl carbamate analogs exhibit higher steric bulk, which can slow coupling kinetics but improve regioselectivity in complex substrates .

- tert-Butyl carbamates (e.g., ) are more stable under acidic conditions, making them preferable for multi-step syntheses .

Biological Activity :

- The carbonate derivative NBC () demonstrates ROS-responsive behavior in cancer therapy, unlike the ethyl carbamate, which lacks direct bioactivity data .

Synthetic Accessibility :

- Ethyl carbamate derivatives are synthesized via palladium-catalyzed borylation of aryl iodides (e.g., using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .

- Morpholine-containing analogs () require additional steps, such as reductive amination, leading to lower yields (27% vs. 76% for simpler carbamates) .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Starting Halide | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl iodide | Pd(dppf)Cl₂ | 1,4-dioxane | 65 | |

| Aryl bromide | Ni-catalyst | THF | 54 | |

| Aryl chloride | Pd(dppf)Cl₂ | DMF | 32 |

Basic: What purification and characterization methods are effective for this compound?

Answer:

- Purification :

- Characterization :

- NMR spectroscopy : Distinct ¹H NMR signals for the ethyl carbamate group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and aromatic protons (δ 7.2–7.8 ppm). The dioxaborolane moiety shows a singlet for the four methyl groups (δ 1.3 ppm) .

- Mass spectrometry : DART-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 318.2) .

Advanced: How can conflicting NMR data in derivatives of this compound be resolved?

Answer:

Contradictions in NMR spectra (e.g., unexpected splitting or shifts) often arise from:

- Steric hindrance : Bulky substituents near the boronate group may reduce symmetry, splitting methyl signals .

- Impurities : Residual Pd catalysts or unreacted starting materials can obscure signals. Use chelating resins (e.g., SiliaMetS® Thiol) to remove metal traces .

- Dynamic effects : Variable-temperature NMR (VT-NMR) or 2D techniques (HSQC, HMBC) clarify ambiguous assignments .

Advanced: What strategies optimize Suzuki-Miyaura coupling yields for aryl chloride substrates?

Answer:

Aryl chlorides are less reactive than bromides/iodides. Optimization strategies include:

- Catalyst selection : Pd/XPhos or Pd/dtbbpf systems enhance oxidative addition to C–Cl bonds .

- Solvent/base tuning : Use polar aprotic solvents (DMF, NMP) with K₃PO₄ or Cs₂CO₃ to stabilize intermediates .

- Microwave irradiation : Reduces reaction time (2–4 hours vs. 24 hours) and improves yields by 10–15% .

Q. Table 2: Yield Comparison by Halide

| Halide | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Cl | Pd/XPhos | DMF | 54 |

| Br | Pd(dppf)Cl₂ | THF | 65 |

| I | Ni-catalyst | Dioxane | 96 |

Advanced: How does steric bulk in the carbamate group influence cross-coupling efficiency?

Answer:

- Ethyl vs. tert-butyl carbamates : Ethyl groups minimize steric hindrance, enabling higher coupling yields (65% vs. 32% for tert-butyl) .

- Ortho-substitution : Para-substituted carbamates avoid steric clashes with the boronate group, whereas ortho-substitution reduces catalytic turnover .

Advanced: What methodologies address low yields in large-scale syntheses?

Answer:

- Automated synthesis : Integrated consoles with cartridge-based reagents improve reproducibility (27% → 45% yields) .

- Catalyst recycling : Immobilized Pd nanoparticles on mesoporous silica reduce Pd loading (0.5 mol% → 0.1 mol%) .

- In-line monitoring : FTIR or Raman spectroscopy detects reaction completion, minimizing over-purification .

Basic: What safety precautions are critical when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。